

# 3,4-Diethyl-3-hexene chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,4-Diethyl-3-hexene

Cat. No.: B8653769

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## An In-depth Technical Guide to 3,4-Diethyl-3-hexene

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of **3,4-diethyl-3-hexene**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Structure and Identification

**3,4-Diethyl-3-hexene** is a symmetrical tetra-substituted alkene. Due to the identical ethyl groups attached to each carbon of the double bond, it does not exhibit E/Z (cis/trans) isomerism.[\[1\]](#)

- IUPAC Name: 3,4-diethylhex-3-ene[\[2\]](#)
- Molecular Formula: C<sub>10</sub>H<sub>20</sub>[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- CAS Registry Number: 868-46-2[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Synonyms: 3,4-Diaethyl-hex-3-en, Tetraethylethylene[\[5\]](#)

Below is a visualization of the chemical structure of **3,4-diethyl-3-hexene**.

**Figure 1:** Chemical structure of 3,4-diethyl-3-hexene.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **3,4-diethyl-3-hexene**.

Property	Value	Unit	Source
Identifiers			
IUPAC Name	3,4-diethylhex-3-ene	-	[2]
CAS Number	868-46-2	-	[3][4][5][6]
Molecular Formula	C <sub>10</sub> H <sub>20</sub>	-	[2][3][4][5]
SMILES	CCC(=C(CC)CC)CC	-	[2][7]
InChI	InChI=1S/C10H20/c1-5-9(6-2)10(7-3)8-4/h5-8H2,1-4H3	-	[2][3][7]
InChIKey	FFNDAWOUQUEUOJQA -UHFFFAOYSA-N	-	[2][3][4][7]
Physical Properties			
Molecular Weight	140.27	g/mol	[2][5][7]
Normal Boiling Point (T <sub>boil</sub> )	431.40 ± 2.00	K	[6][7]
Normal Melting Point (T <sub>fus</sub> )	169.46	K	[7]
Thermodynamic Properties			
Enthalpy of Vaporization (Δ <sub>vap</sub> H°)	37.97	kJ/mol	[7]
Enthalpy of Fusion (Δ <sub>fus</sub> H°)	19.24	kJ/mol	[7]
Standard Gibbs Free Energy of Formation (Δ <sub>f</sub> G°)	96.44	kJ/mol	[7]

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Enthalpy of Formation			
at Standard Conditions (ΔfH°gas)	-152.09	kJ/mol	<a href="#">[7]</a>
Calculated Properties			
<hr/>			
Octanol/Water Partition Coefficient (logPoct/wat)	3.923	-	<a href="#">[7]</a>
Water Solubility (log10WS)	-3.86	mol/l	<a href="#">[7]</a>
McGowan's Characteristic Volume (McVol)	147.460	ml/mol	<a href="#">[7]</a>
Critical Temperature (Tc)	608.78	K	<a href="#">[7]</a>
Critical Pressure (Pc)	2233.41	kPa	<a href="#">[7]</a>
Critical Volume (Vc)	0.578	m³/kmol	<a href="#">[7]</a>

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## Experimental Protocols & Synthesis

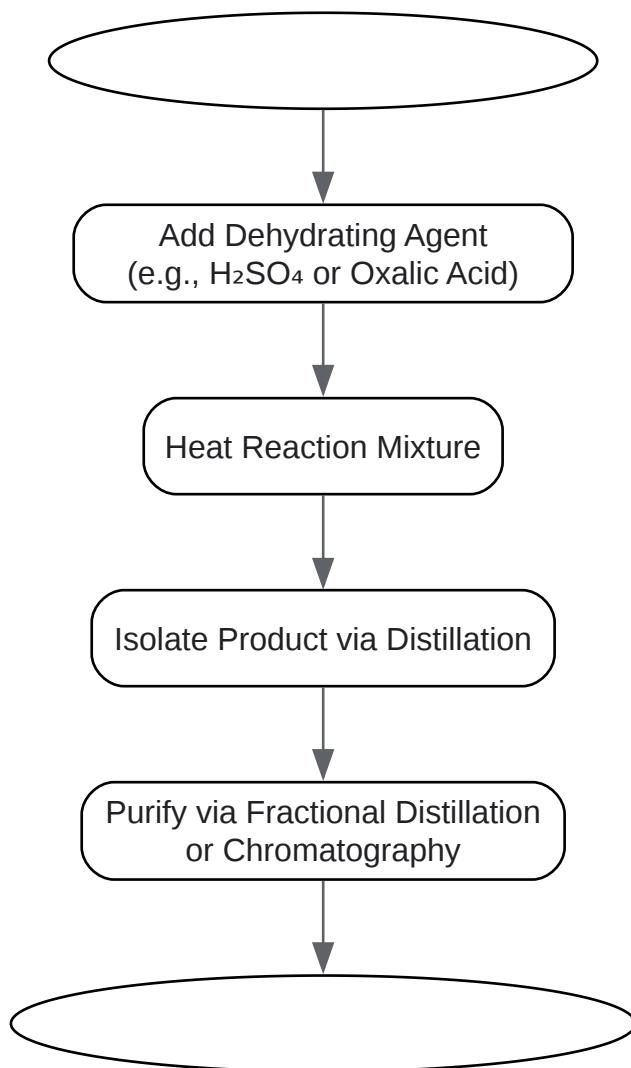
Detailed, step-by-step experimental protocols for the synthesis of **3,4-diethyl-3-hexene** are not readily available in public literature. However, a common synthetic route for highly substituted alkenes is the dehydration of a corresponding alcohol.[\[8\]](#) For **3,4-diethyl-3-hexene**, this would involve the acid-catalyzed dehydration of 3,4-diethyl-3-hexanol.

General Dehydration Protocol Outline:

- Reaction Setup: The precursor alcohol, 3,4-diethyl-3-hexanol, is mixed with a dehydrating agent, such as oxalic acid or a strong mineral acid like sulfuric acid, in a suitable reaction vessel.[\[8\]](#)
- Heating: The mixture is heated to facilitate the elimination of a water molecule. The reaction temperature would need to be carefully controlled to favor the formation of the desired alkene and minimize side reactions.

- Product Isolation: The alkene product is typically isolated by distillation from the reaction mixture.
- Purification: Further purification can be achieved through fractional distillation or chromatography to remove any unreacted alcohol, isomeric byproducts, or other impurities.

The workflow for a generalized acid-catalyzed dehydration synthesis is depicted below.



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**Figure 2:** Generalized workflow for the synthesis of **3,4-diethyl-3-hexene**.

## Reactivity and Potential Signaling Pathways

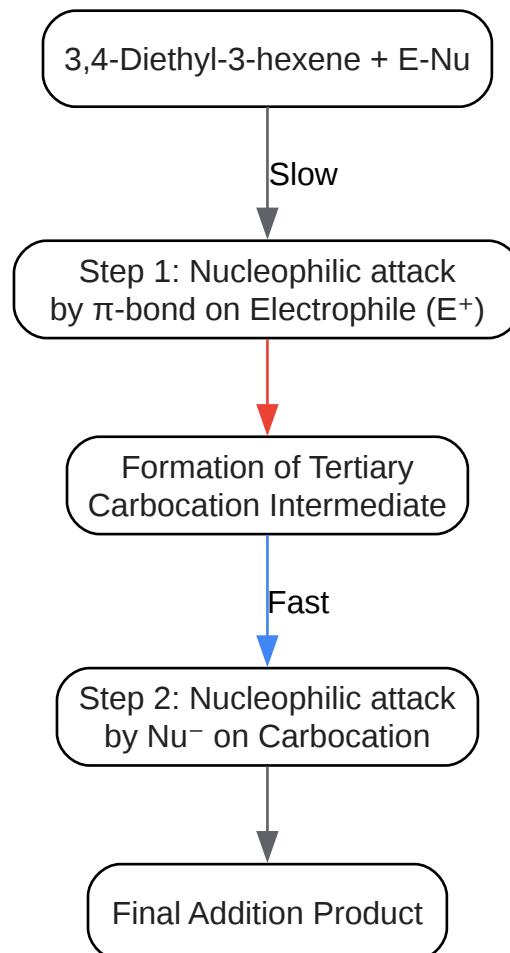
As a tetrasubstituted alkene, the reactivity of **3,4-diethyl-3-hexene** is dominated by the electron-rich carbon-carbon double bond. It is expected to undergo electrophilic addition reactions, which are characteristic of alkenes.<sup>[9]</sup> There are no known biological signaling pathways involving **3,4-diethyl-3-hexene**.

**Electrophilic Addition Mechanism:** The general mechanism for electrophilic addition to an alkene involves a two-step process:

- The  $\pi$  bond of the alkene acts as a nucleophile, attacking an electrophile ( $E^+$ ). This leads to the formation of a carbocation intermediate and a new single bond between one of the double-bonded carbons and the electrophile.
- A nucleophile ( $Nu^-$ ) then attacks the positively charged carbon, forming the final addition product.

Given the symmetrical nature of **3,4-diethyl-3-hexene**, the initial addition of the electrophile can occur at either carbon of the double bond, leading to the formation of a tertiary carbocation. The subsequent attack by the nucleophile results in a single product.

The diagram below illustrates this general reaction pathway.



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**Figure 3:** General mechanism for electrophilic addition to **3,4-diethyl-3-hexene**.

## Spectroscopic Data

While specific spectra for **3,4-diethyl-3-hexene** were not found in the initial search, the NIST Chemistry WebBook indicates the availability of IR and mass spectrometry data for this compound.[3][4][6] General principles of spectroscopy can predict its spectral features:

- $^1H$  NMR: Due to the molecule's symmetry, the spectrum would be relatively simple. One would expect to see signals for the methyl protons ( $CH_3$ ) as a triplet and the methylene protons ( $CH_2$ ) as a quartet, characteristic of ethyl groups.
- $^{13}C$  NMR: The spectrum would show distinct signals for the  $sp^2$  hybridized carbons of the double bond and the  $sp^3$  hybridized carbons of the ethyl groups.

- IR Spectroscopy: A key feature would be the C=C stretching vibration, which for a tetrasubstituted alkene is typically weak or absent due to the lack of a significant dipole moment change during the vibration. C-H stretching and bending vibrations for the alkyl groups would also be present.[6]

## Safety and Handling

Specific safety data sheets (SDS) for **3,4-diethyl-3-hexene** were not found. However, as a volatile, flammable hydrocarbon, it should be handled with appropriate precautions.[10] General safety measures for similar alkenes include:

- Use in a well-ventilated area.
- Keep away from heat, sparks, and open flames.
- Use explosion-proof electrical equipment.
- Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Store in a tightly closed container in a cool, dry place.[11]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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